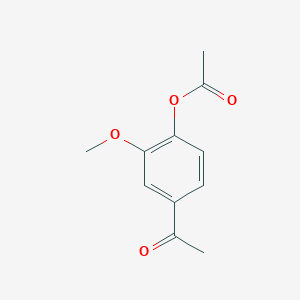

4-Acetyl-2-methoxyphenyl acetate

Description

Properties

IUPAC Name |

(4-acetyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVAEUQDYWOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334673 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54771-60-7 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Acetyl-2-methoxyphenyl acetate chemical properties

An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate: Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone or Acetovanillone acetate, is a significant organic compound within the fields of medicinal chemistry and drug development.[1] Structurally, it is classified as an acetophenone, a monomethoxybenzene, and a phenyl acetate.[1][2][3] Its core value lies in its relationship to Apocynin (Acetovanillone), a naturally occurring compound recognized for its pharmacological activity, particularly as an inhibitor of NADPH oxidase.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and critical applications for researchers and drug development professionals.

Chapter 1: Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. This compound is typically a white to yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate[1] |

| CAS Number | 54771-60-7[1][2][6] |

| Molecular Formula | C₁₁H₁₂O₄[2][6] |

| Molecular Weight | 208.21 g/mol [1][2][6] |

| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to yellow solid[2][3] |

| Melting Point | 54-57 °C[2][3] (one source reports 58.7 °C[2]) |

| Boiling Point | 294.7 ± 25.0 °C (Predicted)[2][3] |

| Storage | Sealed in dry, Room Temperature[2][3] |

Chapter 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.

-

¹H NMR (CDCl₃):

-

δ 7.60 (d, 1H, J = 1.8 Hz, H-3): This signal corresponds to the aromatic proton ortho to the acetyl group.

-

δ 7.55 (dd, 1H, J = 1.8, 8.2 Hz, H-5): This signal is from the aromatic proton ortho to the methoxy group and meta to the acetyl group.

-

δ 7.12 (d, 1H, J = 8.2 Hz, H-6): This represents the aromatic proton ortho to the acetate group.

-

δ 3.89 (s, 3H, OCH₃): A singlet corresponding to the three protons of the methoxy group.

-

δ 2.59 (s, 3H, OCOCH₃): A singlet for the three protons of the acetyl group (ketone).

-

δ 2.33 (s, 3H, COCH₃): A singlet from the three protons of the acetate group.[2][3]

-

Carbon-13 NMR (¹³C NMR) data is also available and complements the ¹H NMR for full structural confirmation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. For this compound, the spectrum would be characterized by:

-

Strong C=O stretching vibrations: Two distinct peaks are expected in the region of 1670-1770 cm⁻¹. One corresponds to the aromatic ketone carbonyl and the other to the ester carbonyl.

-

C-O stretching vibrations: Signals for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be observed at m/z = 208.21.

Chapter 3: Synthesis and Purification

The most common synthesis route for this compound is through the acetylation of its precursor, Apocynin (4'-Hydroxy-3'-methoxyacetophenone).[2][4]

Principle of Synthesis: The Role of Acetylation

Acetylation serves as a protection strategy for the phenolic hydroxyl group.[7] In organic synthesis, protecting a reactive functional group like a phenol is crucial when subsequent reactions might affect it. By converting the hydroxyl group (-OH) to an acetate ester (-OAc), its reactivity is masked. This modification also increases the compound's lipophilicity, a strategy often employed in prodrug design to enhance membrane permeability and bioavailability.

Detailed Experimental Protocol: Acetylation of Apocynin

This protocol is based on established laboratory procedures.[2][3]

-

Dissolution: Dissolve Apocynin (4'-Hydroxy-3'-methoxyacetophenone) (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).

-

Addition of Reagents: Add pyridine (a base to neutralize the acetic acid byproduct) followed by the dropwise addition of acetic anhydride (the acetylating agent, ~1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a solvent system such as hexane:ethyl acetate (e.g., a 4:1 ratio) to yield pure this compound as a white solid.[2][3]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Chapter 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups: the acetate ester, the ketone, and the substituted aromatic ring.

Ester Hydrolysis: Deprotection and Prodrug Activation

The most significant reaction for this molecule is the hydrolysis of the acetate ester. This reaction is fundamental to its role as both a protected intermediate and a potential prodrug, as it regenerates the active Apocynin.

-

Mechanism: The hydrolysis can be catalyzed by either acid or base. In a biological context, this reaction is typically mediated by esterase enzymes.

-

Acid-Catalyzed Hydrolysis: Involves protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-Catalyzed Saponification: Involves nucleophilic attack by a hydroxide ion on the ester carbonyl, leading to a carboxylate salt and the alcohol.

Caption: Hydrolysis of this compound to Apocynin.

Chapter 5: Applications in Research and Drug Development

The utility of this compound stems directly from its relationship with Apocynin. Apocynin itself is a potent inhibitor of NADPH oxidase, an enzyme complex implicated in oxidative stress and inflammation.[4][8] Therefore, Apocynin and its derivatives are studied for therapeutic potential in conditions like arthritis, asthma, and cardiovascular diseases.[8]

-

Prodrug of Apocynin: Acetylation of Apocynin's phenolic group increases its lipophilicity. This modification can enhance its absorption and ability to cross cell membranes. Once absorbed into the body, endogenous esterases can hydrolyze the acetate group, releasing the active Apocynin at the target site. This prodrug strategy can improve the pharmacokinetic profile of the parent drug.

-

Protected Synthetic Intermediate: In multi-step syntheses of more complex Apocynin derivatives or other pharmaceutical agents, the phenolic hydroxyl is often protected as an acetate to prevent unwanted side reactions.[7] The acetate group is stable to many reaction conditions but can be easily removed when needed (deprotected) via simple hydrolysis.

-

Pharmaceutical Reference Standard: this compound is listed as a known impurity of the atypical antipsychotic drug Iloperidone.[2][3] As such, it serves as a critical reference standard for analytical chemists in pharmaceutical quality control to detect, quantify, and monitor this impurity in drug formulations.

Chapter 6: Safety and Handling

While not classified as highly hazardous, proper laboratory safety protocols should always be followed.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]

-

Handling: Avoid dust formation. Use spark-proof tools and keep away from ignition sources.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or symptoms persist.[9][10]

References

- This compound.

- Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. The Royal Society of Chemistry. [Link]

- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxyl

- Apocynin. Wikipedia. [Link]

- (4-Acetoxy-3-methoxyphenyl)methylene diacetate.

- Safety d

- Phenol, 4-[1-[4-(acetyloxy)phenyl]-2-(2-methoxyphenoxy)

- 4-(Acetyloxy)

- Chemical Properties of Apocynin (CAS 498-02-2). Cheméo. [Link]

- Chemical Structures of Apocynin and AN-1.

- Apocynin A.

- Protecting group. Wikipedia. [Link]

Sources

- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]

- 3. This compound | 54771-60-7 [chemicalbook.com]

- 4. Apocynin - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

4-Acetyl-2-methoxyphenyl acetate CAS number 54771-60-7

An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate (CAS: 54771-60-7): Properties, Synthesis, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of this compound, CAS number 54771-60-7. This compound is a key synthetic intermediate, primarily functioning as the acetate-protected form of acetovanillone (4'-Hydroxy-3'-methoxyacetophenone). Its principal utility lies in multistep organic synthesis, where the temporary masking of the reactive phenolic hydroxyl group is essential for achieving chemoselectivity in subsequent reactions. This guide details the compound's physicochemical properties, provides a validated, step-by-step synthesis and purification protocol, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's critical role as a building block and documented impurity in the development of pharmaceutical agents, most notably the atypical antipsychotic Iloperidone. Safety, handling, and potential avenues for future research are also discussed, offering a complete resource for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is an organic compound belonging to the acetophenone, monomethoxybenzene, and phenyl acetate families.[1][2][3] While it may be encountered as a specialty chemical, its true significance in a research and development context is its function as a strategic synthetic intermediate.

In complex organic synthesis, particularly in drug development, it is often necessary to prevent a specific functional group from reacting while another part of the molecule is being modified. This is achieved by introducing a "protecting group," which temporarily masks the reactive site and can be cleanly removed later.[4] this compound is precisely this: the phenolic hydroxyl group of its parent molecule, acetovanillone, is protected by an acetate group.[3] This protection is crucial because the acidic proton of the hydroxyl group would interfere with a wide range of common synthetic reactions, such as those involving organometallics, hydrides, or strong bases.

The relevance of this particular intermediate is underscored by its documented association with the synthesis of Iloperidone, an atypical antipsychotic agent. It has been identified as a potential impurity or a precursor in its manufacturing process, making a thorough understanding of its properties, synthesis, and characterization essential for pharmaceutical chemists.[1][2]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54771-60-7 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][5] |

| Molecular Weight | 208.21 g/mol | [2][3][5] |

| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [3] |

| Common Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [3] |

| Appearance | White to yellow solid | [1][2] |

| Melting Point | 54-58.7 °C | [1][2] |

| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [1][2] |

| Storage Conditions | Room Temperature, Sealed in a dry environment | [1][2] |

Synthesis and Purification

The synthesis of this compound is a straightforward acetylation of the phenolic hydroxyl group of a suitable precursor. The following protocol is a self-validating system that includes in-process controls for ensuring reaction completion and purity of the final product.

Experimental Workflow: Synthesis & Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Causality: This protocol utilizes acetic anhydride as the acetylating agent and pyridine as a base. Pyridine not only scavenges the acetic acid byproduct but also acts as a nucleophilic catalyst, accelerating the reaction. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these reaction conditions.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of acetovanillone (4'-hydroxy-3'-methoxyacetophenone) in anhydrous THF.

-

Reagent Addition: Add 1.5 equivalents of pyridine to the solution. Cool the flask in an ice bath.

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride to the cooled, stirring solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours.[1]

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Quenching & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1][2]

-

Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1][2]

Purification Protocol

Causality: Silica gel column chromatography is employed to separate the desired product from unreacted starting materials and byproducts. A non-polar mobile phase of hexane:ethyl acetate (4:1) is used because the product, while containing polar ester and ketone groups, is significantly less polar than the phenolic starting material, allowing for effective separation.[1][2]

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a hexane:ethyl acetate (4:1) solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white or yellow solid.[1][2]

Spectroscopic Characterization

Confirming the structure and purity of the final compound is a critical step that relies on standard analytical techniques. This process ensures the trustworthiness of the material for subsequent research or development activities.

Characterization Workflow

Caption: Logical workflow for the analytical confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the molecular structure. The reported chemical shifts for a solution in deuterated chloroform (CDCl₃) are as follows:[1][2]

-

δ 7.60 (d, 1H, J = 1.8 Hz): Aromatic proton ortho to the acetyl group.

-

δ 7.55 (dd, 1H, J = 1.8, 8.2 Hz): Aromatic proton meta to the acetyl group and ortho to the methoxy group.

-

δ 7.12 (d, 1H, J = 8.2 Hz): Aromatic proton meta to the acetyl group.

-

δ 3.89 (s, 3H): Methyl protons of the methoxy (-OCH₃) group.

-

δ 2.59 (s, 3H): Methyl protons of the acetyl ketone (-COCH₃) group.

-

δ 2.33 (s, 3H): Methyl protons of the acetate ester (-OCOCH₃) group.

The presence of three distinct methyl singlets is a key diagnostic feature, confirming the presence of all three expected methyl-containing functional groups.

Applications in Drug Development and Research

The primary value of this compound is as a versatile building block and protected intermediate in medicinal chemistry.

Intermediate in Iloperidone Synthesis

The most concrete application is its role in the synthesis of Iloperidone. Acetovanillone is a known starting material for Iloperidone, and protecting its phenolic hydroxyl group as an acetate ester is a logical step to prevent interference during subsequent synthetic transformations.

Caption: Role of this compound as a protected intermediate.

Potential Research Directions

While its primary role is as an intermediate, the core molecular scaffold is of interest. Structurally related compounds, such as derivatives of eugenol (4-allyl-2-methoxyphenol), have demonstrated potential biological activities, including cytotoxicity against various cancer cell lines.[6] This suggests that this compound could serve as a readily available starting material for generating a library of novel ester and ether derivatives for screening in drug discovery programs.

Safety and Handling

Based on available safety data for this and structurally similar compounds, this compound is not classified as a hazardous substance.[7] However, standard laboratory safety protocols should always be followed.

| Safety Aspect | Recommendation | Source(s) |

| General Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [8][9] |

| Personal Protective Equipment | Standard laboratory gloves, safety glasses, and a lab coat are required. | [9] |

| First Aid: Skin Contact | Wash off immediately with plenty of water. | [7][8] |

| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [7][8] |

| Incompatible Materials | Strong oxidizing agents. | [8][9] |

| Storage | Keep container tightly sealed in a dry, cool place away from ignition sources. | [1][8] |

Conclusion

This compound (CAS 54771-60-7) is more than a catalog chemical; it is a strategic tool in the arsenal of the synthetic chemist. Its primary function as an acetate-protected form of acetovanillone enables cleaner and more efficient chemical transformations in multi-step syntheses. Its direct relevance to the pharmaceutical industry, evidenced by its connection to the synthesis of Iloperidone, highlights the importance of a thorough understanding of its properties. This guide provides the foundational knowledge, validated protocols, and contextual applications necessary for researchers and drug development professionals to effectively utilize this valuable intermediate in their work.

References

- This compound | C11H12O4 | CID 521535.

- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxyl

- SAFETY D

- Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].

- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv

- A process for the preparation of apixaban and intermediates thereof.

- 4-Acetyl-2-methoxyphenyl acet

- Compound 4-[({4-[acetyl(methyl)amino]phenyl}imino)

- Protecting group. Wikipedia. [Link]

Sources

- 1. This compound | 54771-60-7 [chemicalbook.com]

- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]

- 3. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. media.neliti.com [media.neliti.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Acetyl-2-methoxyphenyl acetate molecular weight

An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate: Properties, Synthesis, and Analytical Characterization

Introduction

This compound, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone, is a member of the acetophenones and a substituted phenyl acetate.[1][2] Its chemical structure, featuring an acetate ester, a methoxy group, and an acetyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and analytical characterization of such molecules is paramount. This compound serves not only as a potential building block for more complex pharmacologically active molecules but also as a critical reference standard in the analysis of pharmaceutical impurities. For instance, it has been identified as a related compound in the synthesis of the atypical antipsychotic drug, Iloperidone.[3] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, methods for analytical characterization, and best practices for handling and storage.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development activities. These parameters dictate solubility, stability, and reactivity, and are essential for designing synthetic routes and analytical methods.

The molecular formula for this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol .[2][4] The molecule is an acetate ester derived from phenylacetate, with an acetyl substituent at the 4-position and a methoxy group at the 2-position.[1][2] This specific arrangement of functional groups is key to its chemical behavior and spectroscopic signature.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 208.21 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4][5] |

| CAS Number | 54771-60-7 | [2][3][4] |

| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [2] |

| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [2] |

| Appearance | Yellow or white solid | [1] |

| Melting Point | 54-58.7 °C | [1][3] |

| Boiling Point | 294.7±25.0 °C (Predicted) | [1][3] |

| Density | 1.140±0.06 g/cm³ (Predicted) | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | [2] |

| InChIKey | GCVAEUQDYWOLCF-UHFFFAOYSA-N | [2][6] |

Synthesis and Purification: A Validated Protocol

The ability to reliably synthesize and purify this compound is crucial for its use in research and as a reference standard. The protocol described below is based on established acetylation methods for phenolic compounds, ensuring a high-purity product suitable for analytical applications.

Causality in Experimental Design

The chosen synthetic route involves the acetylation of a suitable precursor. The use of an acid anhydride or acetyl chloride in the presence of a base is a standard and efficient method for converting a hydroxyl group into an acetate ester. The purification step via silica gel column chromatography is essential for removing unreacted starting materials and by-products. The choice of a hexane:ethyl acetate solvent system is based on the polarity of the target compound, allowing for effective separation from less polar and more polar impurities.

Detailed Experimental Protocol: Synthesis and Purification

Materials and Reagents:

-

Acetylisopropyl ketone (or a suitable precursor like Acetovanillone)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

-

Acetic acid, glacial or anhydrous acetic acid[1]

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 500 mg (3 mM) of the starting material (e.g., acetylisopropyl ketone) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Reagent Addition: To the stirred solution, add 0.5 mL of pyridine followed by 0.6 mL of anhydrous acetic acid.[1] The pyridine acts as a catalyst and scavenges the acid by-product.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether.[1] Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the resulting crude product by silica gel column chromatography. Elute the column using a hexane:ethyl acetate (4:1) mobile phase.[1] This gradient is optimized to separate the product from residual starting materials and by-products.

-

Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[1]

Caption: Synthesis and Purification Workflow.

Analytical Characterization and Quality Control

For drug development and research, verifying the identity and purity of a chemical compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for structural elucidation. The spectrum of this compound in CDCl₃ shows distinct signals that correspond to each unique proton in the molecule. The aromatic protons appear as doublets and a doublet of doublets, characteristic of a substituted benzene ring. The three methyl groups (acetyl, methoxy, and acetate) each present as sharp singlets at distinct chemical shifts.[1][3]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 7.60 | d | 1H | H-3 | [1][3] |

| 7.55 | dd | 1H | H-5 | [1][3] |

| 7.12 | d | 1H | H-6 | [1][3] |

| 3.89 | s | 3H | OCH₃ | [1][3] |

| 2.59 | s | 3H | OCOCH₃ | [1][3] |

| 2.33 | s | 3H | COCH₃ | [1][3] |

Note: Coupling constants (J) are crucial for definitive assignment and are reported in the source literature.

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio, confirming the molecular weight. The expected molecular ion peak [M]+ would be observed at m/z 208.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches would include strong C=O absorptions for the ketone and ester groups (typically in the 1680-1760 cm⁻¹ range) and C-O stretches for the ester and ether linkages.

Applications in Research and Drug Development

The utility of this compound primarily lies in its role as a versatile chemical intermediate and a reference standard.

-

Synthetic Intermediate: Its functional groups can be further modified. The ketone can undergo reduction, oxidation, or condensation reactions, while the ester can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used in ether or ester synthesis. This makes it a valuable precursor for creating libraries of related compounds for screening.

-

Reference Standard: In pharmaceutical manufacturing, particularly for drugs like Iloperidone, it is critical to identify and quantify any impurities.[3] A pure, well-characterized sample of this compound serves as a reference standard to validate analytical methods (like HPLC) and to accurately measure its presence in drug substances and products.

-

Investigational Context: While this specific molecule may not have direct therapeutic use, structurally related compounds have shown biological activity. For example, 4-allyl-2-methoxyphenyl acetate, a derivative of eugenol, has been investigated for its potential to inhibit the growth of various cancer cell lines.[7] This provides a rationale for using this compound as a scaffold in medicinal chemistry programs to explore structure-activity relationships.

Sources

- 1. This compound | 54771-60-7 [chemicalbook.com]

- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 54771-60-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound(54771-60-7) 1H NMR [m.chemicalbook.com]

- 7. media.neliti.com [media.neliti.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Acetyl-2-methoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-acetyl-2-methoxyphenyl acetate, a member of the acetophenone and phenyl acetate families. This compound, also known as acetovanillone acetate, serves as a valuable case study in the application of modern analytical techniques to unravel molecular architecture.[1][2] As a senior application scientist, this document is crafted to not only present methodologies but to instill a deeper understanding of the strategic scientific reasoning that underpins each experimental choice, ensuring a robust and self-validating analytical workflow.

Molecular and Physical Properties

A foundational step in the characterization of any compound is the determination of its fundamental physical and chemical properties. For this compound, these are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 54771-60-7 | [1] |

| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |

| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [1] |

| Appearance | White solid | [2] |

| Melting Point | 58.7 °C | [2] |

Synthesis Pathway

Understanding the synthesis of this compound provides context for potential impurities and side products, which is crucial during structural analysis. A common synthetic route involves the acetylation of acetovanillone (4-hydroxy-3-methoxyacetophenone).[2][3]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3.0 mmol of acetylisopropyl ketone in 20 mL of tetrahydrofuran (THF).

-

Addition of Reagents: Add 0.5 mL of pyridine and 0.6 mL of anhydrous acetic acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Extraction: After the reaction is complete, extract the product with diethyl ether.

-

Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (4:1) to yield the final product as a white solid.[2]

Caption: Synthesis of this compound.

Spectroscopic Structure Elucidation

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

¹H NMR Data Summary (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.60 | d | 1H | 1.8 | H-3 |

| 7.55 | dd | 1H | 1.8, 8.2 | H-5 |

| 7.12 | d | 1H | 8.2 | H-6 |

| 3.89 | s | 3H | - | -OCH₃ |

| 2.59 | s | 3H | - | -OCOCH₃ |

| 2.33 | s | 3H | - | -COCH₃ |

Data sourced from ChemicalBook.[2]

The ¹H NMR spectrum clearly indicates a trisubstituted benzene ring with protons at 7.60, 7.55, and 7.12 ppm. The distinct singlets at 3.89, 2.59, and 2.33 ppm correspond to the methoxy, acetate, and acetyl methyl protons, respectively.

Caption: Key ¹H NMR assignments for the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer, typically with proton decoupling.

-

Analysis: Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

¹³C NMR Data Summary (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 196.9 | C=O (ketone) |

| 168.6 | C=O (ester) |

| 151.2 | C-O (aromatic) |

| 144.1 | C-O (aromatic) |

| 133.8 | C (aromatic) |

| 124.7 | CH (aromatic) |

| 123.1 | CH (aromatic) |

| 112.4 | CH (aromatic) |

| 56.1 | -OCH₃ |

| 26.5 | -COCH₃ |

| 20.8 | -OCOCH₃ |

Data interpreted from typical chemical shift ranges and confirmed with spectral databases.[1]

The two distinct carbonyl signals at 196.9 and 168.6 ppm confirm the presence of both a ketone and an ester functional group. The signals in the aromatic region (112-152 ppm) are consistent with the substituted benzene ring, and the aliphatic signals correspond to the three methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for the functional groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1765 | C=O stretch (ester) |

| ~1680 | C=O stretch (ketone) |

| ~1590, 1500 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Data sourced from spectral databases.[1]

The strong absorption bands for the two carbonyl groups provide definitive evidence for the ester and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a technique such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data

| m/z | Interpretation |

| 208 | Molecular ion [M]⁺ |

| 166 | [M - C₂H₂O]⁺ (loss of ketene from acetate) |

| 151 | [M - C₂H₂O - CH₃]⁺ |

Data sourced from PubChem.[1]

The molecular ion peak at m/z 208 confirms the molecular weight of 208.21 g/mol . The fragmentation pattern, including the characteristic loss of a ketene molecule from the acetate group, is consistent with the proposed structure.

Integrated Structure Confirmation

The conclusive structure of this compound is determined by integrating the data from all analytical techniques.

Caption: A comprehensive workflow for structure elucidation.

The combined evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry unequivocally confirms the structure as this compound. The proton and carbon NMR spectra provide the precise connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating fragmentation evidence. This multi-technique approach ensures a self-validating and trustworthy structural assignment.

Conclusion

The structure elucidation of this compound exemplifies a systematic and logical approach to molecular characterization. By employing a suite of complementary analytical techniques and interpreting the resulting data in an integrated manner, a definitive and reliable structural assignment can be achieved. This guide serves as a practical framework for researchers and scientists in the pharmaceutical industry, emphasizing the importance of rigorous, evidence-based analysis in drug development and quality control.

References

- SynZeal. (n.d.). Paracetamol EP Impurity O | 2575516-61-7.

- Protheragen. (n.d.). Acetaminophen Impurity 38; Paracetamol EP Impurity O.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SynThink Research Chemicals. (n.d.). Acetaminophen EP Impurities and Related Compounds.

- Wikipedia. (n.d.). Apocynin.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate.

- SpectraBase. (n.d.). 4-(Acetyloxy)-2-methoxyphenyl acetate.

- Heumüller, S., Wind, S., & Barbosa-Sicard, E. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217.

- The Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis - Supporting Information.

- SpectraBase. (n.d.). 4-(Acetyloxy)-2-methoxyphenyl acetate.

- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester.

- ResearchGate. (n.d.). The molecular structure of 4-methoxyphenyl....

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Wikipedia. (n.d.). Protecting group.

- International Union of Crystallography. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.

Sources

A Technical Guide to (4-acetyl-2-methoxyphenyl) acetate: Nomenclature, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of (4-acetyl-2-methoxyphenyl) acetate, a key organic compound relevant to pharmaceutical development and chemical synthesis. The document delineates the formal IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it covers modern analytical techniques for structural elucidation, including a detailed analysis of its ¹H NMR spectrum. The guide also explores the compound's significance as a known impurity in the manufacturing of the atypical antipsychotic drug Iloperidone, providing critical context for researchers and professionals in drug development and quality control.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions, which provide an unambiguous description of its molecular structure.

-

IUPAC Name: (4-acetyl-2-methoxyphenyl) acetate[1]

-

Synonyms: 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate[1]

-

ChEBI ID: CHEBI:86577[1]

Chemically, it is classified as an acetate ester derived from the formal condensation of the phenolic hydroxyl group of acetovanillone (4-hydroxy-3-methoxyacetophenone) with acetic acid. It is a member of the acetophenone, monomethoxybenzene, and phenyl acetate families.[1][2][4]

Caption: Chemical structure of (4-acetyl-2-methoxyphenyl) acetate.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 208.21 g/mol | [1][3][4] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 54-59 °C | [2][4] |

| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [2][4] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Room Temperature, sealed in a dry environment | [2][3] |

Synthesis and Purification

The synthesis of (4-acetyl-2-methoxyphenyl) acetate is most commonly achieved via the O-acetylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone). This reaction is a standard esterification of a phenol.

Causality of Reagent Selection

-

Substrate: 4-hydroxy-3-methoxyacetophenone serves as the phenolic precursor. Its hydroxyl group is nucleophilic and attacks the electrophilic acetylating agent.

-

Acetylating Agent: While acetic acid can be used, acetic anhydride is superior for achieving high yields. The anhydride provides a much more electrophilic carbonyl carbon and a better leaving group (acetate) compared to the hydroxyl leaving group from acetic acid.

-

Catalyst/Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. It also neutralizes the acetic acid byproduct, driving the equilibrium towards the product.

-

Solvent: An aprotic solvent like Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Purification: Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of a non-polar/polar solvent system (hexane/ethyl acetate) allows for the separation of the desired product from unreacted starting material and non-polar impurities.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Reagent Addition: Add pyridine (1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2 eq) while stirring at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ to remove excess acetic acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][4]

-

Purification: Purify the crude solid by silica gel column chromatography, eluting with a hexane:ethyl acetate (4:1) mobile phase to afford the pure (4-acetyl-2-methoxyphenyl) acetate as a white or yellow solid.[2][4]

Caption: Experimental workflow for synthesis and purification.

Structural Elucidation and Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The reported chemical shifts (in CDCl₃) and their assignments validate the structure of (4-acetyl-2-methoxyphenyl) acetate.[2][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.60 | Doublet (d) | 1H | H-3 (Aromatic) | Deshielded by adjacent methoxy and ortho to the acetyl group. |

| 7.55 | Doublet of doublets (dd) | 1H | H-5 (Aromatic) | Coupled to both H-3 and H-6. |

| 7.12 | Doublet (d) | 1H | H-6 (Aromatic) | Ortho to the acetate group. |

| 3.89 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Characteristic singlet for a methoxy group. |

| 2.59 | Singlet (s) | 3H | -COCH₃ (Ketone) | Methyl protons of the acetyl ketone group. |

| 2.33 | Singlet (s) | 3H | -OCOCH₃ (Ester) | Methyl protons of the acetate ester group. |

The presence of three distinct singlets, each integrating to 3 protons, confirms the three different methyl groups (methoxy, ketone, and ester). The splitting pattern in the aromatic region (δ 7.1-7.6) is characteristic of a 1,2,4-trisubstituted benzene ring, further corroborating the assigned structure.

Significance in Drug Development

While (4-acetyl-2-methoxyphenyl) acetate can serve as a building block in organic synthesis, its most critical role in the pharmaceutical industry is as a process-related impurity. It has been identified as an impurity associated with the manufacturing of Iloperidone, an atypical antipsychotic medication.[2]

The identification, characterization, and control of such impurities are mandated by regulatory agencies like the FDA and EMA. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of (4-acetyl-2-methoxyphenyl) acetate is essential for:

-

Analytical Method Development: Developing and validating HPLC or GC methods to detect and quantify this specific impurity in batches of the active pharmaceutical ingredient (API).

-

Quality Control (QC): Routine testing of API batches to ensure that the level of this impurity remains below the qualification threshold defined by ICH guidelines.

-

Process Chemistry: Understanding the formation of this impurity allows process chemists to optimize reaction conditions to minimize its generation, leading to a cleaner and more efficient manufacturing process.

Conclusion

(4-acetyl-2-methoxyphenyl) acetate is a well-defined chemical entity whose IUPAC name is unambiguous. Its synthesis via the acetylation of acetovanillone is a straightforward and reproducible process. The structural identity is firmly established by spectroscopic data, particularly ¹H NMR. For drug development professionals, its primary relevance lies in its status as a process impurity in the synthesis of Iloperidone, making its study and control a critical aspect of pharmaceutical quality assurance.

References

- 4-Acetyl-2-methoxyphenyl acetate | C11H12O4 | CID 521535.

Sources

An In-Depth Technical Guide to 4-Acetoxy-3-methoxyacetophenone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxyacetophenone, also known as acetovanillone acetate, is a key organic intermediate with significant applications in the pharmaceutical industry. Its molecular structure, featuring an acetylated phenolic hydroxyl group, a methoxy group, and an acetophenone moiety, provides a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive overview of the physical and chemical properties of 4-Acetoxy-3-methoxyacetophenone, detailed protocols for its synthesis, and insights into its role as a crucial building block in drug discovery and development. Understanding the characteristics of this compound is paramount for chemists and researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physical constants of 4-Acetoxy-3-methoxyacetophenone is essential for its handling, purification, and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties of 4-Acetoxy-3-methoxyacetophenone

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| CAS Number | 54771-60-7 | [1][2] |

| Melting Point | 54-57 °C (lit.) 58.7 °C | [2][3] |

| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [3] |

| Appearance | White solid | [3] |

| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |

| Synonyms | 4-Acetyl-2-methoxyphenyl acetate, Acetovanillone acetate | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Acetoxy-3-methoxyacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectroscopic Data for 4-Acetoxy-3-methoxyacetophenone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 7.60 | d | 1H | Ar-H | [2][3] |

| 7.55 | dd | 1H | Ar-H | [2][3] |

| 7.12 | d | 1H | Ar-H | [2][3] |

| 3.89 | s | 3H | -OCH₃ | [2][3] |

| 2.59 | s | 3H | -OCOCH₃ | [2][3] |

| 2.33 | s | 3H | -COCH₃ | [2][3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides mass spectral data for 4-Acetoxy-3-methoxyacetophenone, which is crucial for its identification in complex mixtures.[4]

Synthesis of 4-Acetoxy-3-methoxyacetophenone

The most common and efficient method for the synthesis of 4-Acetoxy-3-methoxyacetophenone is the acetylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone). This reaction involves the esterification of the phenolic hydroxyl group using an acetylating agent, typically in the presence of a base.

Reaction Scheme

Caption: Synthesis of 4-Acetoxy-3-methoxyacetophenone.

Experimental Protocol: Acetylation of Acetovanillone

This protocol is adapted from established O-acetylation procedures using acetic anhydride and pyridine.[3][5]

Materials:

-

4-Hydroxy-3-methoxyacetophenone (Acetovanillone) (1.0 equivalent)

-

Acetic Anhydride (1.5-2.0 equivalents per hydroxyl group)[3]

-

Anhydrous Pyridine (as solvent and catalyst)[3]

-

Dry Dichloromethane (or Ethyl Acetate) for extraction[3]

-

1 M Hydrochloric Acid (HCl) for washing[3]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution for washing[3]

-

Brine for washing[3]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying[3]

-

Toluene for co-evaporation[6]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 4-hydroxy-3-methoxyacetophenone (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[3]

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.[3]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the careful addition of dry methanol.[3]

-

Workup: a. Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[6] b. Dilute the residue with dichloromethane or ethyl acetate.[3] c. Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purification: The crude 4-acetoxy-3-methoxyacetophenone can be purified by silica gel column chromatography using a suitable eluent system, such as a hexane:ethyl acetate mixture (e.g., 4:1), to afford the pure product as a white solid.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Acetoxy-3-methoxyacetophenone.

Applications in Drug Development

4-Acetoxy-3-methoxyacetophenone serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to further modify its functional groups to build more complex molecular architectures.

A notable example of its application is in the synthesis of impurities for active pharmaceutical ingredients, which is crucial for the development of robust analytical methods and for ensuring the safety and quality of the final drug product. For instance, 4-Acetoxy-3-methoxyacetophenone is a known process-related impurity in the synthesis of the atypical antipsychotic drug, Iloperidone.[7] The synthesis and characterization of such impurities are essential for regulatory submissions and for controlling the manufacturing process of the API.

The broader class of acetophenones, including 4-methoxyacetophenone, are recognized as important precursors in the synthesis of a wide range of biologically active compounds, including antiviral, antibacterial, and anti-inflammatory agents.[8][9] The structural motifs present in 4-acetoxy-3-methoxyacetophenone make it a promising starting material for the exploration of new chemical entities in drug discovery programs.

Conclusion

4-Acetoxy-3-methoxyacetophenone is a well-characterized organic compound with defined physical and spectroscopic properties. Its synthesis via the acetylation of acetovanillone is a straightforward and high-yielding process. The significance of this compound extends to its role as a key intermediate in pharmaceutical synthesis, highlighted by its connection to the antipsychotic drug Iloperidone. This in-depth guide provides researchers and drug development professionals with the essential technical information required to effectively utilize 4-Acetoxy-3-methoxyacetophenone in their synthetic endeavors and to further explore its potential in the development of novel therapeutic agents.

References

- This compound CAS#: 54771-60-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82490575.htm

- This compound | C11H12O4 | CID 521535 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/521535

- 4-METHOXY-3-HYDROXYACETOPHENONE synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/6100-74-9.htm

- 4'-Methoxyacetophenone (100-06-1) at Nordmann. URL: https://www.nordmann.global/en/products-services/product-search/product-detail/4-methoxyacetophenone-100-06-1

- 4-Methoxy Acetophenone (CAS 100-06-1) - Vinati Organics. URL: https://www.vinatiorganics.com/product/4-methoxy-acetophenone

- How can I get acetylation with acetic anhydride and prydine? - ResearchGate. URL: https://www.researchgate.

- This compound | 54771-60-7 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82490575EN.htm

- Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_5_36

- A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone - Benchchem. URL: https://www.benchchem.com/pdf/a-comparative-guide-to-the-synthesis-of-3-hydroxy-4-methoxyacetophenone.pdf

- bmse000584 Acetovanillone at BMRB. URL: https://bmrb.io/metabolomics/mol_summary/bmse000584.html

- 4-Acetoxy-3-methoxyacetophenone - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C54771607&Mask=200

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. URL: https://patents.google.

- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. URL: https://nrc-publications.canada.ca/eng/view/ft/?id=10.1139/v67-425

- bmse010101 4-acetoxy-acetophenone at BMRB. URL: https://bmrb.io/metabolomics/mol_summary/bmse010101.html

- New synthetic process of iloperidone - ResearchGate. URL: https://www.researchgate.net/publication/280942637_New_synthetic_process_of_iloperidone

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00762/full

- Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods - International Journal of Research in Advent Technology. URL: https://www.ijrat.org/downloads/Vol-3/special-issue-NCETET/20.pdf

- Acetic Anhydride - Sigma-Aldrich. URL: https://www.sigmaaldrich.

- O-Acetylation using acetic anhydride in pyridine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37590599/

- 4-Acetoxy-3-methoxyacetophenone - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C54771607&Units=SI&Mask=200#Mass-Spec

- Solved Analyze the IR spectrum for 4-methoxyacetophenone | Chegg.com. URL: https://www.chegg.com/homework-help/questions-and-answers/analyze-ir-spectrum-4-methoxyacetophenone-provided-giving-absorption-bond-responsible-belie-q50091899

- 4 Methoxyacetophenone - mzCloud. URL: https://www.mzcloud.org/compound/Reference/6574

- (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone) - ResearchGate. URL: https://www.researchgate.net/publication/244469601_4'-Hydroxy-3'-methoxyacetophenone_acetovanillone

- (PDF) Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent - ResearchGate. URL: https://www.researchgate.net/publication/271212871_Improved_and_Efficient_Process_for_the_Production_of_Highly_Pure_Iloperidone_A_Psychotropic_Agent

- Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences. URL: https://www.bocsci.

- 4-Acetylanisole - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100-06-1&Type=IR-SPEC&Index=1

- Iloperidone Synthetic Routes - MedKoo Biosciences. URL: https://www.medkoo.com/drug-synthesis/Iloperidone-synthesis.htm

- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. URL: https://www.pcc.edu/staff/casey-jones/wp-content/uploads/sites/134/2016/08/CH243-Mass-Spectroscopy-2015Feb5.pdf

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. URL: https://patents.google.

- (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone) - ResearchGate. URL: https://www.researchgate.net/publication/244469601_4'-Hydroxy-3'-methoxyacetophenone_acetovanillone

Sources

- 1. 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum [chemicalbook.com]

- 2. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Acetoxy-3-methoxyacetophenone [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]

- 9. rsc.org [rsc.org]

A Spectroscopic Guide to Acetovanillone Acetate: Unveiling Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for acetovanillone acetate, also known as 4-acetyl-2-methoxyphenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Molecular Identity of Acetovanillone Acetate

Acetovanillone acetate (this compound) is an organic compound with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] Its structure, featuring an acetophenone core with methoxy and acetate functional groups on the aromatic ring, makes it a subject of interest in synthetic chemistry and related fields. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data that collectively confirm the molecular structure of acetovanillone acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For acetovanillone acetate, both ¹H and ¹³C NMR are indispensable for assigning the positions of hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A standard protocol for obtaining high-resolution NMR spectra of acetovanillone acetate is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity acetovanillone acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[3]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

-

The instrument is tuned to the frequencies of ¹H and ¹³C nuclei.

-

Standard acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

-

Process the FID using Fourier transformation to obtain the frequency-domain NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of acetovanillone acetate provides a distinct fingerprint of its proton environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 | d, J = 1.8 Hz | 1H | H-3 |

| 7.55 | dd, J = 1.8, 8.2 Hz | 1H | H-5 |

| 7.12 | d, J = 8.2 Hz | 1H | H-6 |

| 3.89 | s | 3H | OCH₃ |

| 2.59 | s | 3H | OCOCH₃ |

| 2.33 | s | 3H | COCH₃ |

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum displays three signals, consistent with a trisubstituted benzene ring. The doublet at 7.60 ppm with a small coupling constant (J = 1.8 Hz) is characteristic of a proton with only a meta-coupling, corresponding to H-3. The doublet of doublets at 7.55 ppm arises from H-5, which is coupled to both H-3 (meta-coupling, J = 1.8 Hz) and H-6 (ortho-coupling, J = 8.2 Hz). The doublet at 7.12 ppm with a larger coupling constant (J = 8.2 Hz) is indicative of an ortho-coupling and is assigned to H-6.

In the aliphatic region, three sharp singlets are observed. The singlet at 3.89 ppm integrates to three protons and is assigned to the methoxy (OCH₃) group. The singlet at 2.59 ppm, also integrating to three protons, corresponds to the methyl protons of the acetate (OCOCH₃) group. The downfield shift of these protons compared to the other methyl group is due to the deshielding effect of the adjacent oxygen atom. The singlet at 2.33 ppm is assigned to the methyl protons of the acetyl (COCH₃) group, which are deshielded by the adjacent carbonyl group.

¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (ketone) |

| ~169 | C=O (ester) |

| ~151 | C-O (aromatic) |

| ~142 | C-O (aromatic) |

| ~133 | C-C (aromatic) |

| ~124 | C-H (aromatic) |

| ~123 | C-H (aromatic) |

| ~112 | C-H (aromatic) |

| ~56 | OCH₃ |

| ~27 | COCH₃ |

| ~21 | OCOCH₃ |

Predicted values based on typical chemical shifts for acetophenones and phenyl acetates.[5]

Interpretation of the Predicted ¹³C NMR Spectrum:

The downfield region is expected to show two signals for the carbonyl carbons. The ketone carbonyl carbon (C=O) is typically found around 197 ppm, while the ester carbonyl carbon is expected at a slightly more upfield position, around 169 ppm. The aromatic region should display six signals, corresponding to the six carbons of the benzene ring. The carbons attached to oxygen atoms (C-O) will be the most downfield, followed by the carbon attached to the acetyl group, and then the carbons bearing hydrogen atoms. In the aliphatic region, the methoxy carbon (OCH₃) is expected around 56 ppm. The methyl carbon of the acetyl group (COCH₃) will likely appear around 27 ppm, and the methyl carbon of the acetate group (OCOCH₃) should be at a slightly more upfield position, around 21 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[6][7]

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air.

-

-

Sample Analysis:

-

Place a small amount of acetovanillone acetate powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

IR Spectroscopic Data

The IR spectrum of acetovanillone acetate will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1760 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1030 | Strong | C-O stretch (ether) |

Characteristic absorption frequencies for the functional groups present in acetovanillone acetate.[8]

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by two strong carbonyl (C=O) stretching absorptions. The ester carbonyl will appear at a higher wavenumber, typically around 1760 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower wavenumber, around 1680 cm⁻¹. The presence of these two distinct peaks is strong evidence for the two different carbonyl environments in the molecule.

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the methyl groups will be observed between 2950 and 2850 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will appear as a series of bands in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands will also be present: the C-O stretch of the ester group will be around 1200 cm⁻¹, and the C-O stretch of the methoxy group (ether) will be near 1030 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing valuable structural information for small molecules.[9][10]

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high-vacuum source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation:

-

The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral radicals.

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Mass Spectrometric Data

The mass spectrum of acetovanillone acetate will provide its molecular weight and a characteristic fragmentation pattern.

| m/z | Proposed Fragment |

| 208 | [M]⁺• (Molecular Ion) |

| 166 | [M - CH₂=C=O]⁺• |

| 151 | [M - CH₂=C=O - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Based on PubChem data and common fragmentation patterns of phenyl acetates.[1]

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺•) is expected at an m/z of 208, which corresponds to the molecular weight of acetovanillone acetate (C₁₁H₁₂O₄). A prominent fragment ion is expected at m/z 166. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement of the acetate group. This is a characteristic fragmentation pathway for phenyl acetates.

A further fragmentation of the m/z 166 ion can occur through the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group, resulting in a fragment ion at m/z 151. This is often a stable acylium ion. A peak at m/z 43 is also highly probable, corresponding to the acetyl cation ([CH₃CO]⁺), which is a very common fragment in molecules containing an acetyl group.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and consistent picture of the molecular structure of acetovanillone acetate. The ¹H NMR spectrum confirms the substitution pattern of the aromatic ring and the presence of the methoxy, acetate, and acetyl groups. The predicted ¹³C NMR spectrum further supports the carbon skeleton. The IR spectrum clearly identifies the two distinct carbonyl functional groups and other key bonds. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern characteristic of a phenyl acetate derivative. This comprehensive spectroscopic analysis serves as a robust and reliable method for the structural verification of acetovanillone acetate, a critical step in its application in research and development.

References

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- Scribd. Acetophenone 13C NMR Analysis.

- Slideshare. ATR-IR & IR Interpretation of Organic Compound.pptx.